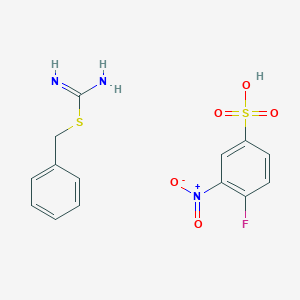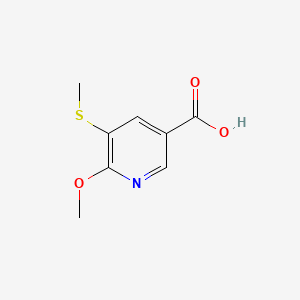
6-Methoxy-5-(methylthio)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-5-(methylthio)nicotinic acid: is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.22 g/mol It is a derivative of nicotinic acid, featuring a methoxy group at the 6th position and a methylthio group at the 5th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-(methylthio)nicotinic acid can be achieved through several synthetic routesThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-5-(methylthio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
6-Methoxy-5-(methylthio)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-5-(methylthio)nicotinic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylthio groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can result in the modulation of biological processes, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
6-Methoxynicotinic acid: Lacks the methylthio group, which can affect its chemical reactivity and biological activity.
5-Methylthionicotinic acid: Lacks the methoxy group, leading to different chemical and biological properties.
Nicotinic acid: The parent compound, which lacks both the methoxy and methylthio groups.
Uniqueness: 6-Methoxy-5-(methylthio)nicotinic acid is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9NO3S |
|---|---|
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
6-methoxy-5-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-12-7-6(13-2)3-5(4-9-7)8(10)11/h3-4H,1-2H3,(H,10,11) |
Clave InChI |
DWLZXCFKFNEZGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)C(=O)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


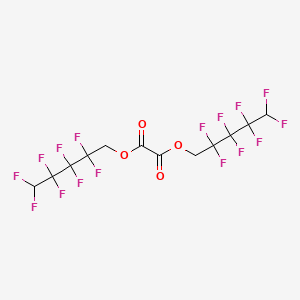

![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

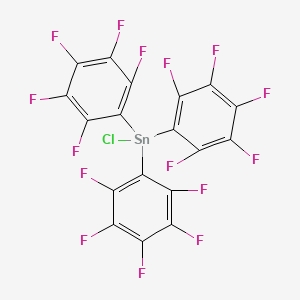
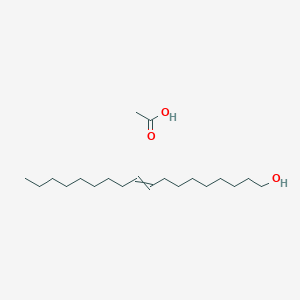



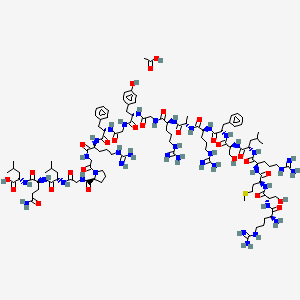
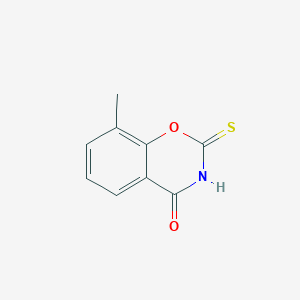
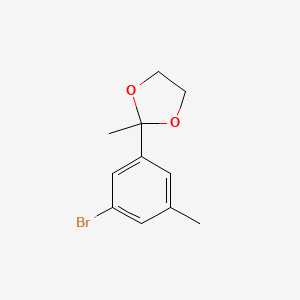
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
